tert-butyl N-[(1-formylcyclobutyl)methyl]carbamate
Overview
Description
“tert-butyl N-[(1-formylcyclobutyl)methyl]carbamate” is a chemical compound with the CAS Number: 1803596-57-7 . It has a molecular weight of 213.28 and its IUPAC name is tert-butyl ((1-formylcyclobutyl)methyl)carbamate .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H19NO3/c1-10(2,3)15-9(14)12-7-11(8-13)5-4-6-11/h8H,4-7H2,1-3H3,(H,12,14) . This code provides a specific description of the compound’s molecular structure.Physical and Chemical Properties Analysis
The compound has a predicted boiling point of 316.1±15.0 °C and a predicted density of 1.111±0.06 g/cm3 . The pKa value is predicted to be 12.81±0.46 .Scientific Research Applications
Synthesis Processes and Intermediate Applications
tert-butyl N-[(1-formylcyclobutyl)methyl]carbamate serves as an intermediate in the synthesis of various biologically active compounds. For instance, a rapid synthetic method for tert-Butyl 5-amino-4 ((2-(dimethylamino) ethyl) (methyl) amino) -2methoxyphenyl) carbamate, an important intermediate in compounds like omisertinib (AZD9291), was developed, showcasing its role in the synthesis of complex molecular structures (Zhao et al., 2017). Additionally, tert-butyl carbamates play a crucial role in the directed lithiation of certain compounds, aiding in the creation of substituted products through lithiation reactions (Smith et al., 2013).
Deprotection and Reactivity
The compound is also involved in deprotection reactions, where aqueous phosphoric acid is used as a mild reagent for deprotection of tert-butyl carbamates. The mildness and selectivity of this reaction are beneficial in preserving the stereochemical integrity of substrates and in the synthesis of complex molecules like clarithromycin derivative (Li et al., 2006). The compound's reactivity is also noteworthy in the formation of zwitterionic ammonium carbamate salt through its reaction with atmospheric carbon dioxide, showcasing its role in the synthesis of novel chemical structures (Evans et al., 2019).
Building Blocks in Organic Synthesis
Moreover, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been identified as the first class of N-(Boc) nitrone equivalents, serving as building blocks in organic synthesis. They are prepared from aldehydes and tert-butyl N-hydroxycarbamate, demonstrating the compound's versatility in synthesizing complex organic structures (Guinchard et al., 2005).
Safety and Hazards
Properties
IUPAC Name |
tert-butyl N-[(1-formylcyclobutyl)methyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-10(2,3)15-9(14)12-7-11(8-13)5-4-6-11/h8H,4-7H2,1-3H3,(H,12,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJLNNGPCNJWBMU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1(CCC1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201152058 | |
Record name | Carbamic acid, N-[(1-formylcyclobutyl)methyl]-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201152058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1803596-57-7 | |
Record name | Carbamic acid, N-[(1-formylcyclobutyl)methyl]-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1803596-57-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Carbamic acid, N-[(1-formylcyclobutyl)methyl]-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201152058 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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